molecular formula C22H25IN2 B12621247 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole CAS No. 918892-38-3

1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole

Cat. No.: B12621247
CAS No.: 918892-38-3
M. Wt: 444.4 g/mol
InChI Key: ICRUFXPWGRWAEW-UHFFFAOYSA-N
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Description

1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a unique structure with various functional groups, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of Schiff’s base complex nickel catalysts for a one-pot microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as solventless microwave-assisted synthesis, which provides high yields and efficiency . The use of recyclable catalysts and environmentally friendly reaction conditions is also emphasized in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated imidazoles .

Mechanism of Action

The mechanism of action of 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylimidazole: A simpler imidazole derivative with fewer functional groups.

    2-Methyl-4-phenylimidazole: Another imidazole derivative with a different substitution pattern.

Uniqueness

1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

918892-38-3

Molecular Formula

C22H25IN2

Molecular Weight

444.4 g/mol

IUPAC Name

1-[3-(2-iodophenyl)propyl]-5-(2-methylpropyl)-4-phenylimidazole

InChI

InChI=1S/C22H25IN2/c1-17(2)15-21-22(19-10-4-3-5-11-19)24-16-25(21)14-8-12-18-9-6-7-13-20(18)23/h3-7,9-11,13,16-17H,8,12,14-15H2,1-2H3

InChI Key

ICRUFXPWGRWAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=CN1CCCC2=CC=CC=C2I)C3=CC=CC=C3

Origin of Product

United States

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